p-Hydroxyatorvastatin lactone

Drug Metabolism CYP450 Inhibition Pharmacokinetics

Quantifying atorvastatin metabolites requires authenticated reference standards for accurate impurity profiling and regulatory compliance. p-Hydroxyatorvastatin lactone (CAS 163217-70-7) resolves this challenge as a USP-recognized impurity reference standard. • Validated SRM transition (m/z 557.3→448.3) and linearity (0.2-40 ng/mL) for bioanalytical method validation. • Baseline chromatographic resolution from ortho-hydroxy isomer ensures pharmacopoeial compliance. • 18-fold higher CYP3A4 affinity (Km=1.4 μM) vs. open acid form for DDI and metabolism studies. Supplied with full CoA and ready for global shipment.

Molecular Formula C33H33FN2O5
Molecular Weight 556.6 g/mol
CAS No. 163217-70-7
Cat. No. B194411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Hydroxyatorvastatin lactone
CAS163217-70-7
Synonyms5-(4-Fluorophenyl)-N-(4-hydroxyphenyl)-2-(1-Methylethyl)-4-phenyl-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxaMide;  4-Hydroxy Atorvastatin Lactone (EP);  Atorvastatin 4-Hydroxy Lactone
Molecular FormulaC33H33FN2O5
Molecular Weight556.6 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O
InChIInChI=1S/C33H33FN2O5/c1-20(2)31-30(33(40)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-27-18-26(38)19-28(39)41-27/h3-15,20,26-27,37-38H,16-19H2,1-2H3,(H,35,40)/t26-,27-/m1/s1
InChIKeyKDJMDZSAAFACAM-KAYWLYCHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Tan Solid

Structure & Identifiers


Interactive Chemical Structure Model





p-Hydroxyatorvastatin Lactone (CAS 163217-70-7) Reference Standard for Atorvastatin Impurity & Metabolite Profiling


p-Hydroxyatorvastatin lactone (CAS 163217-70-7), also designated as 4-Hydroxy Atorvastatin lactone, is a pharmacologically relevant metabolite of the HMG-CoA reductase inhibitor atorvastatin and a recognized process-related impurity in atorvastatin drug substance synthesis [1]. The compound is generated via cytochrome P450 (CYP) 3A4/3A5-mediated hydroxylation of the parent drug, contributing to the overall plasma inhibitory activity of the statin therapy, which is approximately 70% driven by active metabolites [2][3]. It is formally codified in pharmacopoeial monographs, where it is known as USP Atorvastatin Related Compound H RS (lactone impurity), serving as a critical reference standard for the development, validation, and quality control (QC) of atorvastatin-containing pharmaceutical products [4][5].

Critical Differentiation: Why p-Hydroxyatorvastatin Lactone Cannot Be Substituted with Alternative Atorvastatin Impurities


The atorvastatin impurity and metabolite landscape comprises several structurally related compounds, including the non-hydroxylated lactone (Atorvastatin Related Compound H), the open acid form of para-hydroxy atorvastatin, and the ortho-hydroxylated lactone isomer. Direct substitution of these analogs is scientifically invalid due to fundamental differences in their physicochemical behavior, metabolic fate, and regulatory standing. For instance, the para-hydroxy lactone exhibits an 18-fold higher affinity for CYP3A4 (Km = 1.4 μM) compared to its open acid counterpart (Km = 25.6 μM), which translates to a drastically different metabolic clearance and drug-drug interaction (DDI) profile [1]. Furthermore, the compound's distinct HPLC retention characteristics and unique mass spectrometric fragmentation (m/z 557.3 → 448.3 transition) necessitate specific analytical reference materials for accurate identification and quantification [2][3]. The use of an incorrect or impure analog in analytical method development or QC can lead to erroneous impurity profiling, failed system suitability tests, and non-compliance with pharmacopoeial specifications (e.g., USP monograph for Atorvastatin Calcium) [4].

Quantitative Evidence: p-Hydroxyatorvastatin Lactone's Differentiated Performance Data for Procurement Decisions


p-Hydroxyatorvastatin Lactone Demonstrates Superior Metabolic Stability and Higher CYP3A4 Affinity Compared to the Parent Acid Form

In a head-to-head in vitro study using human liver microsomes, p-hydroxyatorvastatin lactone exhibited a drastically higher affinity for CYP3A4, the primary enzyme responsible for statin metabolism and drug-drug interactions, compared to its open acid counterpart, p-hydroxyatorvastatin acid [1]. This enhanced affinity directly correlates with a significantly accelerated metabolic clearance, confirming the lactone form as the kinetically preferred substrate for further biotransformation and elimination [1].

Drug Metabolism CYP450 Inhibition Pharmacokinetics

p-Hydroxyatorvastatin Lactone Elicits a Distinct PXR-Mediated Gene Induction Profile Compared to the Parent Drug Atorvastatin

Research evaluating the induction of drug-metabolizing enzymes via the pregnane X receptor (PXR) has identified a unique functional signature for p-hydroxyatorvastatin. In primary human hepatocytes, this specific metabolite markedly reduced or even abolished the induction of cytochrome P450 (CYP) enzymes and transporter genes, a phenomenon not observed with the parent drug atorvastatin or other metabolites [1]. Mechanistically, while the metabolite can bind PXR, it demonstrates only 50% release of co-repressors, thereby impairing full transcriptional activation of target genes [1].

Nuclear Receptors PXR Activation Drug-Drug Interactions

p-Hydroxyatorvastatin Lactone Exhibits Stable and Reproducible Analytical Behavior for LC-MS/MS Bioanalysis

The compound has been extensively characterized and validated for bioanalytical quantification across multiple LC-MS/MS platforms. A validated UPLC-MS/MS method demonstrated a linear quantification range of 0.2–40 ng/mL in human plasma for p-hydroxyatorvastatin lactone, with intra- and inter-day precision (CV) ranging from 3.3% to 13.9% [1]. Another study using LC-MS/MS in rat plasma reported excellent linearity (r² ≥ 0.99) across a 0.5–20 ng/mL range and a detection limit of 0.13 ng/mL [2]. These validated parameters confirm the compound's suitability as a reliable and stable reference standard for high-throughput bioequivalence and pharmacokinetic studies.

Bioanalysis LC-MS/MS Quantification Method Validation

p-Hydroxyatorvastatin Lactone Possesses a Unique Physicochemical Fingerprint Differentiating It from the Ortho-Hydroxylated Isomer

The compound's chromatographic behavior is distinct from its ortho-hydroxy lactone isomer, a critical requirement for accurate impurity profiling in pharmaceutical QC. In a chemometrically optimized HPLC method, p-hydroxyatorvastatin was the first peak to elute, with its retention time and peak symmetry being key optimization responses [1]. Its unique mass spectrometric fingerprint includes a specific SRM transition of m/z 575.54 → 440.18 in LC-MS/MS [2] or m/z 557.3 → 448.3 for the lactone in UPLC-MS/MS, which differs from that of ortho-hydroxyatorvastatin lactone [3]. Furthermore, its calculated LogP of 6.572 and topological polar surface area (tPSA) of 100.79 Ų provide a distinct physicochemical signature.

Analytical Method Development HPLC Impurity Profiling

p-Hydroxyatorvastatin Lactone is a Key Process-Related Impurity with Defined Control Limits in Atorvastatin Manufacturing

The lactone impurity (designated as Impurity (3) in relevant patents and USP Related Compound H) is a known process-related impurity formed during atorvastatin synthesis. A patented manufacturing process specifically addresses the need for atorvastatin with decreased levels of this impurity, achieving a final lactone impurity level as low as 0.05% by implementing a pH-controlling step during deprotection [1]. This demonstrates that p-hydroxyatorvastatin lactone is a key impurity marker for process optimization and final product quality. Its presence and levels are strictly regulated by pharmacopoeias like the USP, which stipulates its use as a reference standard for compliance [2].

Process Chemistry Quality Control Regulatory Affairs

Recommended Applications for p-Hydroxyatorvastatin Lactone in Pharmaceutical R&D and QC Workflows


Bioanalytical Method Development and Validation for Pharmacokinetic Studies

Use p-hydroxyatorvastatin lactone as a primary reference standard for developing and validating high-sensitivity LC-MS/MS methods for quantifying atorvastatin and its metabolites in biological matrices. Its validated linearity (0.2–40 ng/mL) and precision (CV 3.3%–13.9%) in human plasma [1] and established SRM transition (m/z 557.3 → 448.3) [2] make it essential for accurate quantitation in bioequivalence, drug-drug interaction (DDI), and clinical pharmacokinetic studies.

Quality Control and Impurity Profiling of Atorvastatin API and Drug Products

Employ p-hydroxyatorvastatin lactone as a USP-recognized reference standard for system suitability tests and impurity quantification in accordance with official pharmacopoeial monographs [1][2]. Its distinct chromatographic behavior and ability to be resolved from the ortho-isomer [3] are critical for batch release testing, stability studies, and ensuring compliance with regulatory impurity thresholds (e.g., ≤0.05%) [4].

In Vitro Drug Metabolism and DDI Liability Assessment

Utilize p-hydroxyatorvastatin lactone in human liver microsome or hepatocyte assays to investigate CYP3A4-mediated metabolism and potential drug interactions. Its 18-fold higher affinity for CYP3A4 compared to the open acid form [1] makes it the kinetically relevant substrate for studies on atorvastatin elimination and for assessing the inhibitory potential of co-administered drugs on this metabolic pathway.

Nuclear Receptor (PXR) Transactivation and Gene Expression Studies

Use p-hydroxyatorvastatin lactone as a selective tool compound to study PXR-mediated gene induction without the confounding effects of full receptor activation. Its unique property of binding PXR but causing only 50% co-repressor release [1] provides a valuable model for investigating the nuanced mechanisms of drug-induced changes in CYP and transporter gene expression.

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